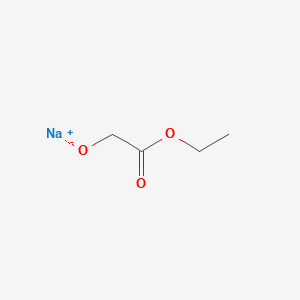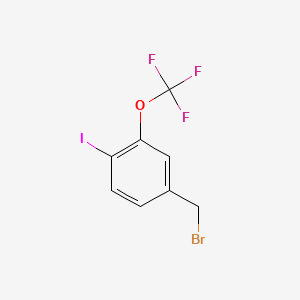
4-Iodo-3-(trifluoromethoxy)benzyl bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodo-3-(trifluoromethoxy)benzyl bromide is an organic compound with the molecular formula C8H5BrF3IO It is characterized by the presence of an iodine atom, a trifluoromethoxy group, and a benzyl bromide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-3-(trifluoromethoxy)benzyl bromide typically involves the bromination of 4-Iodo-3-(trifluoromethoxy)toluene. This reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive bromine and iodine compounds.
Análisis De Reacciones Químicas
Types of Reactions: 4-Iodo-3-(trifluoromethoxy)benzyl bromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromide group can be substituted by various nucleophiles, such as amines or thiols, to form corresponding derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Polymerization Reactions: It can undergo Friedel-Crafts polymerization in the presence of aluminum chloride to form polymers.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base (e.g., potassium carbonate), and a boronic acid under mild conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.
Coupling Products: Biaryl compounds are the major products of Suzuki-Miyaura coupling reactions.
Aplicaciones Científicas De Investigación
4-Iodo-3-(trifluoromethoxy)benzyl bromide has several applications in scientific research:
Biology: It can be used to modify biomolecules, such as peptides or proteins, through nucleophilic substitution reactions.
Mecanismo De Acción
The mechanism of action of 4-Iodo-3-(trifluoromethoxy)benzyl bromide in chemical reactions involves the activation of the benzyl bromide moiety. This activation facilitates nucleophilic substitution or coupling reactions. The trifluoromethoxy group can influence the electronic properties of the molecule, enhancing its reactivity in certain reactions .
Comparación Con Compuestos Similares
Comparison: 4-Iodo-3-(trifluoromethoxy)benzyl bromide is unique due to the specific positioning of the iodine and trifluoromethoxy groups on the benzene ring. This positioning can significantly influence its reactivity and the types of reactions it undergoes. Compared to its analogs, this compound may offer distinct advantages in terms of selectivity and efficiency in certain synthetic applications.
Propiedades
Fórmula molecular |
C8H5BrF3IO |
|---|---|
Peso molecular |
380.93 g/mol |
Nombre IUPAC |
4-(bromomethyl)-1-iodo-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H5BrF3IO/c9-4-5-1-2-6(13)7(3-5)14-8(10,11)12/h1-3H,4H2 |
Clave InChI |
XOFDESNVPFMCJI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CBr)OC(F)(F)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


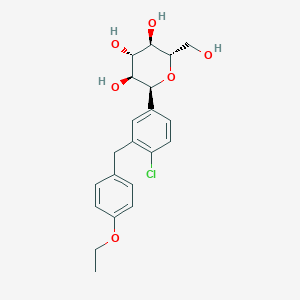
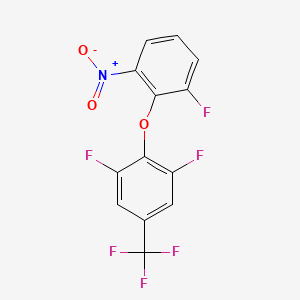
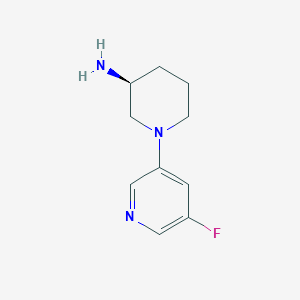
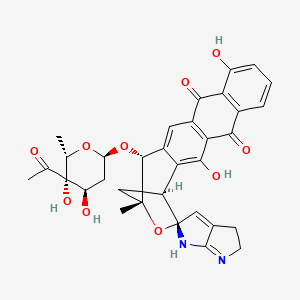
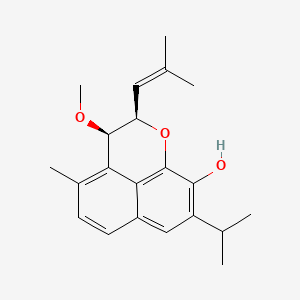
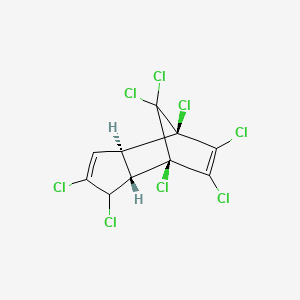
![1-[2-Bromo-6-(difluoromethyl)phenyl]ethanone](/img/structure/B13425156.png)

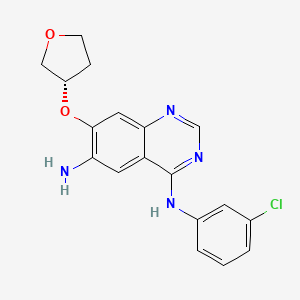
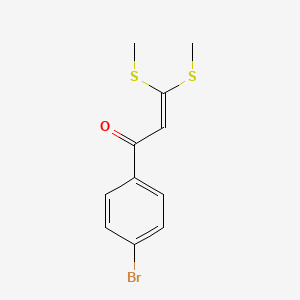
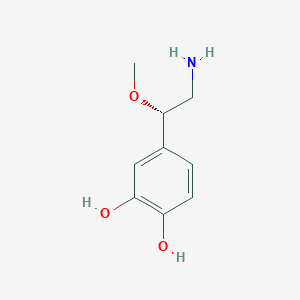
![[1-(Pyridine-3-carbonyl)piperidin-3-yl]methanol](/img/structure/B13425186.png)

